2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
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Overview
Description
The compound contains several functional groups and structural features. It has a triazaspiro[4.5]decane ring, which is a type of spiro compound where two cycloalkane rings share a single atom. This structure is often found in biologically active compounds. The compound also contains a sulfanyl group (-SH), an acetamide group (CH3CONH2), and a phenyl group (C6H5-). The presence of these groups could suggest potential reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spiro ring and multiple functional groups. The 3D conformation could significantly impact its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the sulfanyl group could make it polar and potentially increase its solubility in polar solvents .Mechanism of Action
Mode of Action
The presence of a triazaspirodeca-diene moiety suggests potential interactions with biological targets through non-covalent interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. The compound’s structure suggests it may influence a variety of pathways depending on its specific biological targets .
Pharmacokinetics
The presence of multiple aromatic rings and a sulfanyl group could influence its absorption, distribution, metabolism, and excretion .
Safety and Hazards
Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Biochemical Analysis
Biochemical Properties
2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
The metabolic pathways involving this compound are complex. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, which can further modulate the compound’s biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy. Understanding the transport mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its activity, depending on the cellular context .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZYWPFHATAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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